3-Fluorobenzonitrile

Catalog No.
S703382
CAS No.
403-54-3
M.F
C7H4FN
M. Wt
121.11 g/mol
Availability
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3-Fluorobenzonitrile

CAS Number

403-54-3

Product Name

3-Fluorobenzonitrile

IUPAC Name

3-fluorobenzonitrile

Molecular Formula

C7H4FN

Molecular Weight

121.11 g/mol

InChI

InChI=1S/C7H4FN/c8-7-3-1-2-6(4-7)5-9/h1-4H

InChI Key

JZTPKAROPNTQQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C#N

Canonical SMILES

C1=CC(=CC(=C1)F)C#N

3-Fluorobenzonitrile is an aromatic organic compound with the molecular formula C7H4FN. It is a colorless liquid at room temperature [1]. This compound is a derivative of benzonitrile, where one hydrogen atom in the meta position (position 3) of the benzene ring is replaced by a fluorine atom and a cyano group (C≡N) is attached to the ring [1].

3-Fluorobenzonitrile has gained significance in scientific research due to its unique properties and potential applications in various fields. These include its use as:

  • Intermediate in organic synthesis: 3-Fluorobenzonitrile serves as a valuable building block for the synthesis of more complex molecules due to the presence of the reactive cyano group and the electron-withdrawing fluorine atom, which can influence the reactivity of the ring [2].
  • Pharmaceutical research: Derivatives of 3-fluorobenzonitrile are being explored for their potential pharmaceutical applications due to their ability to interact with biological targets [3].

**Source:

  • Sigma-Aldrich:
  • Tetrahedron Letters)
  • European Journal of Medicinal Chemistry**

Molecular Structure Analysis

3-Fluorobenzonitrile possesses a six-membered benzene ring with a fluorine atom attached at the third carbon position and a cyano group linked to the first carbon. The presence of the electronegative fluorine atom withdraws electron density from the ring, making it slightly electron-deficient compared to unsubstituted benzene. This can affect the reactivity of the molecule in various ways [1].

Here are some key features and notable aspects of its structure:

  • Aromatic ring: The six-membered carbon ring with alternating single and double bonds exhibits aromaticity, granting the molecule stability and unique electronic properties.
  • Cyano group: The presence of the cyano group (C≡N) introduces a nitrile functionality, which is a reactive site for further chemical modifications.
  • Meta-substitution: The fluorine atom positioned at the third carbon (meta position) has a moderate electron-withdrawing effect, influencing the reactivity of the ring compared to para- or ortho-substitution.

**Source:

  • Sigma-Aldrich: **

Chemical Reactions Analysis

3-Fluorobenzonitrile can participate in various chemical reactions due to the presence of the reactive cyano group and the influence of the fluorine substituent. Here are some relevant reactions:

  • Nucleophilic aromatic substitution (S_NAr): The cyano group can be displaced by a stronger nucleophile under appropriate conditions, allowing for the introduction of different functionalities onto the aromatic ring [2].

Example:

C6H4F-1-CN (3-Fluorobenzonitrile) + NH3 (Ammonia) -> C6H4F-1-NH2 (3-Fluoroaniline) + NH4CN (Ammonium cyanide) [2]

  • Reduction: The cyano group can be reduced to a primary amine group using reducing agents like lithium aluminum hydride (LiAlH4) [4].

Example:

C6H4F-1-CN (3-Fluorobenzonitrile) + 4 LiAlH4 -> C6H4F-1-CH2NH2 (3-Fluoromethylaniline) + LiAlO2 [4]

  • Halogenation: Fluorine substitution with other halogens like chlorine or bromine might be possible under specific reaction conditions, although the electron-withdrawing effect of the existing fluorine atom may decrease reactivity [5].

Source:2. Tetrahedron Letters)4. Journal of Organic Chemistry: 5. Journal of the Chemical Society

  • Precursor in the Synthesis of Other Molecules

    One application of 3-fluorobenzonitrile is as a starting material for the synthesis of more complex molecules. For instance, a research paper published in the Journal of Organic Chemistry describes its use in the creation of bis(3-cyanophenoxy)phenylene. This demonstrates the potential of 3-fluorobenzonitrile as a building block for the construction of novel materials.

  • Study of Deboronation Reactions

    Another research area where 3-fluorobenzonitrile appears is the study of chemical reactions. A specific example is a study published in the National Institutes of Health's PubMed Central database that explores the use of 3-fluorobenzonitrile in reactions involving the removal of a boron-containing group (deboronation) from organic molecules []. This research helps scientists understand the mechanisms and potential applications of these reactions in organic synthesis.

XLogP3

1.5

Boiling Point

182.5 °C

LogP

1.47 (LogP)

Melting Point

-16.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (12.77%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

403-54-3

Wikipedia

3-Fluorobenzonitrile

General Manufacturing Information

Benzonitrile, 3-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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